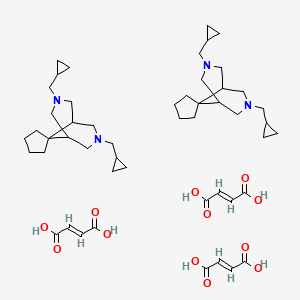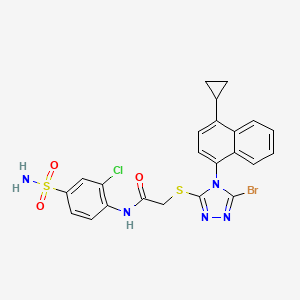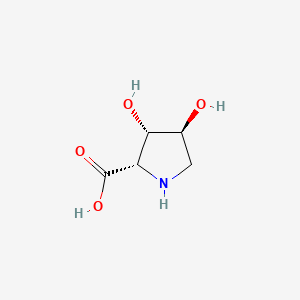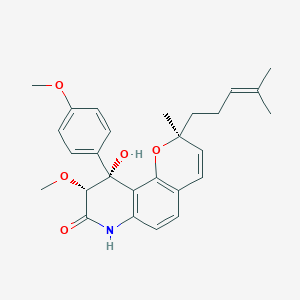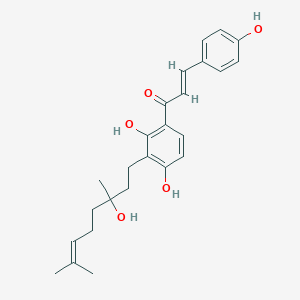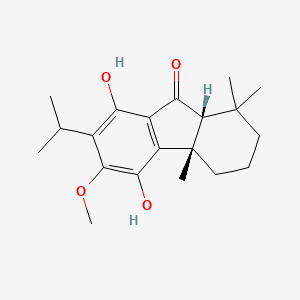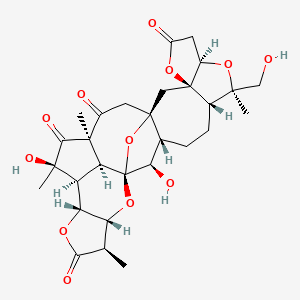![molecular formula C23H44N6O8 B1243624 N-(5-aminopentyl)-N-hydroxy-N'-[5-(hydroxy{4-[(5-nitropentyl)amino]-4-oxobutanoyl}amino)pentyl]butanediamide](/img/structure/B1243624.png)
N-(5-aminopentyl)-N-hydroxy-N'-[5-(hydroxy{4-[(5-nitropentyl)amino]-4-oxobutanoyl}amino)pentyl]butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IC202B is a C-nitro compound isolated from Streptoalloteichus sp.1454-19. It is a siderophore which exhibits immunosuppressive activity on a mixed lymphocyte culture reaction (MLCR). It has a role as a metabolite, an antimicrobial agent and an immunosuppressive agent. It is a C-nitro compound, a hydroxamic acid and a primary amino compound.
Scientific Research Applications
Chelating Agent in Medical Applications
N-(5-aminopentyl)-N-hydroxy-N'-[5-(hydroxy{4-[(5-nitropentyl)amino]-4-oxobutanoyl}amino)pentyl]butanediamide, also known as Deferoxamine (DFA), is primarily used as a chelating agent. It helps remove excess iron from the body, thereby reducing organ and tissue damage. It has been shown that DFA enhances iron regulatory protein 1 (IRP1) expression and its endoplasmic reticulum (ER) membrane-binding activity in hypoxia and ER stress conditions in cultured cells (Yoo et al., 2008).
Radiolabeling and Imaging
In the context of immuno-PET (Positron Emission Tomography), the compound has been evaluated for its ability to stabilize radionuclides like niobium-90. Desferroxamine emerged as a strong candidate due to its high radiolabeling efficiency, stability of the radiolabeled Nb(V) complex, and its suitability for conjugation to biologically relevant targeting vectors. It showed less than 7% degradation over 7 days in vitro, indicating its potential for clinical applications in immuno-PET (Radchenko et al., 2014).
Enzyme and Receptor Targeting
The compound has been used in the development of sequence-specific chromogenic protease substrates. These substrates allow for the detection of enzyme activities such as HIV-protease, thereby contributing to the study of viral mechanisms and potential therapeutic interventions (Badalassi et al., 2002).
Comparative Analysis in Peptide Radiolabeling
A study comparing Desferrioxamine B (DFO) with other chelators in peptide radiolabeling revealed that DFO exhibits high in vitro and in vivo stability. This makes it suitable for radiolabeling peptides with gallium-68 for the imaging of neuroendocrine tumors, such as insulinomas (Kaeppeli et al., 2019).
Inhibitors of Neuronal Nitric Oxide Synthase
Research has explored the design of N-hydroxyl or N-amino donor group derivatives of the compound as selective inhibitors of neuronal nitric oxide synthase. These inhibitors target an enzyme responsible for nitric oxide production in the central nervous system and are considered for treating various neurodegenerative disorders (Seo et al., 2007).
properties
Molecular Formula |
C23H44N6O8 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
N'-(5-aminopentyl)-N'-hydroxy-N-[5-[hydroxy-[4-(5-nitropentylamino)-4-oxobutanoyl]amino]pentyl]butanediamide |
InChI |
InChI=1S/C23H44N6O8/c24-14-4-1-7-17-27(34)22(32)12-10-20(30)25-15-5-2-8-18-28(35)23(33)13-11-21(31)26-16-6-3-9-19-29(36)37/h34-35H,1-19,24H2,(H,25,30)(H,26,31) |
InChI Key |
BHNYEXHOBOECJW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCC[N+](=O)[O-])O)O |
synonyms |
IC 202B IC-202B IC202B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



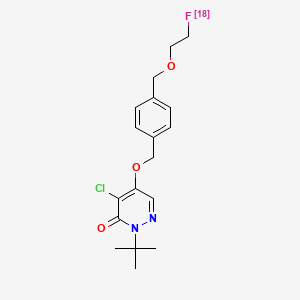

![(4S,7S,12bR)-6-oxo-7-[[(2R)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1243544.png)
